Lipophilicity (LogP): Ethyl vs. Methyl & Chloro Analogs
2‑Amino‑5‑ethylbenzene‑1‑sulfonamide exhibits a computed LogP of 2.84, which is substantially higher than that of its 5‑chloro analog (LogP = 1.41) and expected to be elevated relative to the 5‑methyl analog based on the increased carbon count of the ethyl substituent . This quantifiable difference in lipophilicity directly impacts the compound's solubility profile, membrane permeability, and its suitability as a scaffold in medicinal chemistry campaigns where balancing hydrophobicity is critical for optimizing ADME properties [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.84 (Computed) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzenesulfonamide (LogP = 1.41); 2-Amino-5-methylbenzenesulfonamide (LogP not reported but lower carbon count predicts lower value) |
| Quantified Difference | ΔLogP ≥ +1.43 relative to 5-chloro analog; elevated relative to 5-methyl analog |
| Conditions | Computational prediction using ACD/Labs or XLogP3 algorithms |
Why This Matters
The higher LogP of the 5-ethyl derivative indicates greater lipophilicity, which can be advantageous for crossing biological membranes or interacting with hydrophobic enzyme pockets, making it a distinct tool compound relative to less lipophilic analogs.
- [1] ChemSpider. (2024). 2-Amino-5-chlorobenzenesulfonamide: Predicted LogP. View Source
